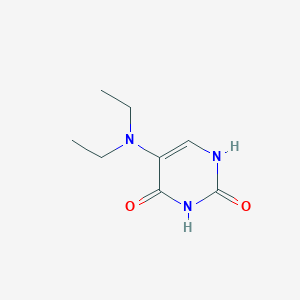

5-(Diethylamino)uracil

Description

Overview of Uracil (B121893) Derivatives and their Biological Relevance

Uracil is a pyrimidine (B1678525) base that is a fundamental component of ribonucleic acid (RNA), where it pairs with adenine. chemicalbook.com The uracil scaffold is not only crucial for the structure and function of RNA but has also served as a privileged structure in the discovery of a wide range of biologically active compounds. chemicalbook.com Modifications to the uracil ring can lead to derivatives with enhanced or entirely new biological functions.

These derivatives have been extensively investigated for their therapeutic potential. For instance, 5-fluorouracil (B62378) is a well-known anticancer drug that functions by inhibiting thymidylate synthase, an enzyme critical for DNA synthesis. chemicalbook.comchemicalbook.com Other derivatives have shown promise as antiviral, antibacterial, and antifungal agents. chemicalbook.comontosight.ai The biological activity of these compounds often stems from their ability to mimic natural nucleosides and interfere with nucleic acid synthesis or interact with specific enzymes or receptors. ontosight.airesearchgate.net

The pyrimidine ring system is found in numerous natural and synthetic compounds with significant biological roles, including vitamins like thiamine (B1217682) (vitamin B1) and various therapeutic agents. semanticscholar.org The inherent biological relevance of the uracil structure makes its derivatives, including 5-(diethylamino)uracil, attractive targets for synthesis and investigation in medicinal chemistry and chemical biology.

Historical Context of Aminated Uracil Derivatives in Chemical Synthesis

The synthesis of uracil derivatives has a long history, with early studies focusing on the fundamental chemistry of pyrimidines. The systematic study of pyrimidines began as early as 1884. capes.gov.br The introduction of substituents at various positions of the uracil ring has been a key strategy to develop new compounds with desired properties.

The amination of the uracil ring, particularly at the C5 position, has been an area of significant interest. The synthesis of 5-aminouracil (B160950) and its derivatives has been comprehensively reviewed, highlighting their potential as chemotherapeutic and pharmacological agents. researchgate.net A common synthetic route to 5-aminouracils involves the substitution of a bromine atom in 5-bromouracil (B15302). mdpi.com This reaction can be carried out using the aminating agent itself as the reaction medium, sometimes accelerated by microwave irradiation. mdpi.com

Historically, the synthesis of aminated uracils has been driven by the quest for new drugs and biological probes. For example, the reaction of 5-aminouracil with aldehydes can produce Schiff bases, which are known to have a broad range of biological activities. researchgate.netgsconlinepress.com The development of efficient amination methods has been crucial for accessing a wide variety of uracil derivatives with diverse functionalities.

Scope and Research Significance of 5-(Diethylamino)uracil

While extensive research has been conducted on a wide array of uracil derivatives, specific studies focusing solely on 5-(diethylamino)uracil are less common in the literature. However, the existing research on related compounds provides a strong rationale for its potential significance. The diethylamino group is a key functional group in various biologically active molecules and molecular probes.

The synthesis of derivatives containing a diethylamino group, such as 5-[4-(2-Diethylamino-ethylamino)-1-naphthylazo]uracil, for schistosomicidal activity highlights the utility of this moiety in drug design. acs.org Furthermore, the synthesis of a fluorescent probe from 5-aminouracil and 4-(diethylamino)salicylaldehyde (B93021) demonstrates the potential of diethylamino-substituted uracils in the development of sensors and imaging agents. researchgate.netnih.gov This probe exhibited high selectivity for aluminum ions, suggesting that 5-(diethylamino)uracil could serve as a scaffold for creating new chemosensors. researchgate.netnih.gov

The diethylamino group can act as an electron-donating group, which can influence the photophysical properties of the uracil ring. This makes 5-(diethylamino)uracil a candidate for the development of fluorescent molecular probes, which are invaluable tools in chemical biology for visualizing cellular processes. rsc.orgrsc.org The exploration of such compounds could lead to new tools for studying nucleic acid structure and dynamics.

Table 1: Properties of 5-(Diethylamino)uracil and a Related Derivative

| Property | 5-(Diethylamino)uracil | 5-[4-(2-Diethylamino-ethylamino)-1-naphthylazo]uracil |

| CAS Number | 55476-36-3 chemicalbook.com | Not explicitly stated |

| Molecular Formula | C8H13N3O2 finetechnology-ind.com | Not explicitly stated |

| Primary Application | Potential as a scaffold for molecular probes and biologically active compounds. | Investigated for schistosomicidal activity. acs.org |

| Key Functional Group | Diethylamino at C5 | Diethylaminoethylamino at C4 of naphthylazo group attached to C5 of uracil |

Structure

3D Structure

Properties

IUPAC Name |

5-(diethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-11(4-2)6-5-9-8(13)10-7(6)12/h5H,3-4H2,1-2H3,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNAQOWKHVJJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392946 | |

| Record name | 5-(Diethylamino)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55476-36-3 | |

| Record name | 5-(Diethylamino)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Diethylamino Uracil and Its Analogs

Direct Functionalization Strategies for C5-Substitution of Uracil (B121893)

Direct introduction of substituents at the C5 position of the uracil ring is a common and efficient approach for the synthesis of 5-substituted uracil derivatives.

Mannich Reaction Approaches for 5-Aminomethylation

The Mannich reaction is a powerful tool for the C-aminomethylation of acidic compounds, including uracil. organic-chemistry.orgwikipedia.orgresearchgate.net This three-component condensation reaction involves an active hydrogen compound (uracil), an aldehyde (commonly formaldehyde), and a secondary amine (such as diethylamine) to yield a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and reacts with the enol form of uracil. wikipedia.org

Several 5-diethylaminomethyl derivatives of uracil and 2-thiouracil (B1096) have been synthesized using this method and have been evaluated for their potential anticancer activity. nih.gov A general procedure involves stirring a suspension of uracil, the amine, and formalin in a suitable solvent like tetrahydrofuran, followed by heating under reflux. tubitak.gov.tr The resulting Mannich bases can then be isolated and purified. tubitak.gov.tr The stability of these uracil C-Mannich bases has also been a subject of study. tubitak.gov.tr

| Starting Uracil | Amine | Product | Reference |

| Uracil | Diethylamine (B46881) | 5-(Diethylaminomethyl)uracil | nih.gov |

| 2-Thiouracil | Diethylamine | 5-(Diethylaminomethyl)-2-thiouracil | nih.gov |

| Uracil | Morpholine | 5-(Morpholinomethyl)uracil | tubitak.gov.tr |

| Uracil | Piperazine | 5-(Piperazinomethyl)uracil | tubitak.gov.tr |

Schiff Base Condensation Routes via 5-Aminouracil (B160950) Intermediates

Another important strategy for synthesizing 5-(dialkylamino)uracil derivatives involves the use of 5-aminouracil as a key intermediate. nih.gov 5-Aminouracil can be condensed with various aldehydes to form Schiff bases, which are compounds containing a C=N double bond. bakhtiniada.ruresearchgate.netnih.gov

For instance, new Schiff bases of 5-aminouracil have been synthesized through a 1:1 condensation with N-heterocyclic aldehydes. bakhtiniada.ruresearchgate.net The resulting compounds were characterized by elemental analysis and 1H NMR spectroscopy. bakhtiniada.ruresearchgate.net In a specific example, a fluorescent probe, 5-[(4-diethylamino-2-hydroxy-benzylidene)-amino]-1H-pyrimidine-2,4-dione, was synthesized by the Schiff base condensation of 5-aminouracil with 4-(diethylamino)salicylaldehyde (B93021). researchgate.netnih.gov This highlights the utility of this method in creating functional molecules. The synthesis of a Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol and 5-aminouracil has also been reported. nih.gov

Multi-Step Synthesis of Advanced 5-(Diethylamino)uracil Derivatives

To access more complex and functionally diverse analogs of 5-(diethylamino)uracil, multi-step synthetic routes are often employed. These strategies allow for the introduction of various substituents at different positions of the uracil ring and modification of the diethylamino group itself.

Introduction of Additional Substituents at N1, N3, and C6 Positions

The synthesis of uracil derivatives with substituents at the N1, N3, and C6 positions, in addition to the C5-diethylamino group, allows for the fine-tuning of their chemical and biological properties. conicet.gov.ar Various methods have been developed for the selective alkylation and arylation of the uracil ring. For example, N1,N3-dialkylated uracils can be used as starting materials to introduce further modifications. conicet.gov.ar The synthesis of highly substituted imidazole-uracil containing molecules has been demonstrated through Ugi and Passerini multi-component reactions followed by post-cyclization. nih.govacs.org

The introduction of substituents at the C6 position can be achieved through various methods, including the reaction of 6-chlorouracil (B25721) derivatives with nucleophiles. mdpi.com For instance, the reaction of 6-chloro-1,3-dimethyluracil (B186940) with ethyl acetoacetate (B1235776) in the presence of a base yields the corresponding C6-substituted product. mdpi.com

Derivatization of the Diethylamino Moiety

Modification of the diethylamino group provides another avenue for creating novel 5-(diethylamino)uracil analogs. This can involve the synthesis of nitrogen mustards, where the ethyl groups are replaced with 2-chloroethyl groups. nih.gov Several 5-[bis(2-chloroethyl)aminomethyl]uracil derivatives have been synthesized and shown to possess cytotoxic activity. nih.govacs.org

Furthermore, two-step syntheses of new 5-(N-hydroxyalkyl- and 5-N-benzylamino) uracil acyclic nucleosides have been developed. researchgate.net These methods typically involve the aminolysis of 5-bromouracil (B15302) followed by coupling with an appropriate alkylating agent. researchgate.net

Modern Synthetic Techniques in Uracil Chemistry

Modern synthetic techniques have been increasingly applied to the synthesis of uracil derivatives to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-assisted synthesis has emerged as a powerful tool in uracil chemistry. mdpi.comtandfonline.comresearchgate.net This technique has been successfully used for the synthesis of various uracil analogs, including O'-adamantylated uracil-derived nucleosides and amino uracil derivatives. researchgate.netnih.govtandfonline.com Microwave irradiation can significantly accelerate reactions, often leading to cleaner products and higher yields compared to conventional heating methods. mdpi.comtandfonline.com For example, the microwave-assisted synthesis of uracil and cytosine analogues using a Lewis acid catalyst has been reported to enhance both reaction yields and conversion rates. mdpi.com

Flow chemistry is another modern technique that is gaining traction in the synthesis of pharmaceuticals and fine chemicals. nih.gov This method involves carrying out reactions in a continuous-flow reactor, which offers advantages such as precise control over reaction parameters, enhanced safety, and easier scalability. nih.govnih.gov The aqueous electrochemical synthesis of 5-trifluoromethyluracil has been successfully demonstrated in both batch and continuous flow setups, highlighting the potential of flow chemistry for the large-scale production of uracil derivatives. acs.orgacs.org Flow biocatalysis, which combines the advantages of flow chemistry with the selectivity of enzymatic reactions, has also been explored for the synthesis of nucleoside analogs. nih.govmdpi.com

Microwave-Accelerated Carbon-Carbon Bond Formation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. researchgate.netmdpi.com These advantages stem from the direct and efficient heating of the reaction mixture by microwave irradiation. mdpi.com In the context of uracil chemistry, microwave-promoted reactions have been successfully employed for the synthesis of various derivatives, including the formation of carbon-carbon bonds at the C5 position.

The synthesis of C5-substituted uracils is of significant interest. While the direct formation of 5-(diethylamino)uracil involves a carbon-nitrogen bond, the principles of microwave-accelerated reactions are broadly applicable to various functionalizations of the uracil ring. For instance, microwave irradiation has been effectively used in one-pot condensation reactions to produce substituted uracils and thiouracils under solvent-free conditions. researchgate.net These methods often involve the reaction of β-ketoesters with urea (B33335) or thiourea, demonstrating the utility of microwave energy in rapidly constructing the core pyrimidine (B1678525) ring, which can then be further functionalized.

Research into the microwave-assisted synthesis of uracil-derived nucleosides has also shown the efficiency of this technique. Studies have demonstrated that microwave-induced reactions can provide sugar-substituted compounds, showcasing the versatility of this energy source in modifying different parts of the nucleoside structure. nih.govtandfonline.com Furthermore, microwave-assisted procedures have been developed for the regioselective N-alkylation of nucleobases, including uracil derivatives, using potassium carbonate as a base in DMF. This approach yields the desired products in moderate yields within minutes. mdpi.com

The table below illustrates representative conditions for microwave-assisted functionalization applicable to uracil and its analogs, based on findings for related heterocyclic systems.

Table 1: Representative Microwave-Assisted Synthesis of Uracil Analogs

| Starting Material | Reagent | Conditions | Product Type | Yield (%) | Reference |

| 1,3-Dimethyluracil | Aryl Bromide | Pd(OAc)₂, K₂CO₃, PivOH, DMF, 130°C, 12h | C5-Arylated Uracil | up to 79 | nih.gov |

| 6-amino-1,3-dimethyluracil (B104193) | Aryl Aldehyde | Solvent-free, 115°C, 45 min | Bis(uracil-5-yl)methane | 95 | chemmethod.com |

| Uracil | Bromoalkanoic Acid Derivative | DMAP, Ultrasound/Microwave | N1-Alkylated Uracil | High | tandfonline.com |

| 5-Aminouracil | Ethyl Cyanoacetate | Microwave Irradiation | Acyl-substituted aminouracil | - | researchgate.net |

Note: This table is illustrative of general methodologies for uracil functionalization and may not represent direct C-C bond formation in all cases.

Exploration of Catalyst Systems in Functionalization

The selective functionalization of the uracil ring is a significant challenge due to the potential for reactions to occur at multiple sites (N1, N3, C5, C6). The development of sophisticated catalyst systems has been pivotal in achieving high regioselectivity, particularly for C-H bond activation and cross-coupling reactions. nih.gov

Palladium-based catalysts are prominent in the direct arylation of uracil derivatives. Research by Hocek and coworkers demonstrated catalyst-controlled regioselectivity in the arylation of 1,3-dimethyluracil. nih.gov They found that using a catalyst system of palladium acetate (B1210297) (Pd(OAc)₂) with cesium carbonate (Cs₂CO₃) predominantly yielded the C5-arylated product. In contrast, the addition of copper(I) iodide (CuI) as a co-catalyst shifted the selectivity, favoring the formation of the C6-arylated derivative. nih.gov This highlights the critical role of the catalyst and additives in directing the functionalization to a specific position on the uracil ring.

The proposed mechanisms for these regioselective arylations often involve different pathways. For C5-arylation, a concerted metalation-deprotonation pathway is often suggested, while C6-arylation may proceed through a migratory insertion mechanism involving a palladacycle intermediate. nih.gov

Copper-mediated reactions have also been explored for the direct arylation of uracils. For instance, the arylation of 1,3-disubstituted uracils with aryl iodides can be achieved at the C6 position using a copper-based catalyst system. nih.gov Beyond palladium and copper, other catalytic systems have been investigated. A silica-based nano-hybrid catalyst has been successfully used for the solvent-free synthesis of bis(6-amino-1,3-dimethyluracil-5-yl) methanes from 6-amino-1,3-dimethyluracil and various aryl aldehydes. chemmethod.com This heterogeneous catalyst proved effective and could be recycled, aligning with the principles of green chemistry.

The table below summarizes various catalyst systems and their application in the functionalization of uracil analogs.

Table 2: Catalyst Systems for the Regioselective Functionalization of Uracil Analogs

| Uracil Derivative | Reagent | Catalyst System | Product | Yield (%) | Reference |

| 1,3-Dimethyluracil | Aryl Halides | Pd(OAc)₂, Cs₂CO₃ | C5-Arylated Uracil | - | nih.gov |

| 1,3-Dimethyluracil | Aryl Halides | Pd Catalyst, CuI | C6-Arylated Uracil | - | nih.gov |

| 5-Iodouracil | Various Electrophiles | i-PrMgCl·LiCl, CuCN·2LiCl | C5-Functionalized Uracil | up to 84 | acs.org |

| 6-Iodouracils | Benzyl Bromide | CuI·2LiCl (transmetalation) | C6-Functionalized Uracil | 57 | acs.org |

| 6-amino-1,3-dimethyluracil | Aryl Aldehydes | Nano-silica hybrid (SPTCDS) | Bis(uracil-5-yl)methane | up to 95 | chemmethod.com |

These catalytic methodologies provide a flexible toolbox for the synthesis of a diverse range of functionalized uracils, which is essential for developing new therapeutic agents and chemical probes.

Reaction Mechanisms and Chemical Reactivity of 5 Diethylamino Uracil Scaffolds

Mechanistic Studies of Substitution Reactions at the C5 Position

The C5 position of the uracil (B121893) ring is a focal point for synthetic modification. The introduction of a diethylamino group at this position significantly influences the ring's reactivity, particularly concerning substitution reactions. The electron-donating nature of the amino group modulates the electronic density of the pyrimidine (B1678525) ring, affecting its susceptibility to attack.

Investigation of Imminium Methide Species as Intermediates

Mechanistic pathways for reactions involving 5-aminouracil (B160950) derivatives often invoke the formation of highly reactive intermediates. One such proposed intermediate is the imminium methide species. While direct studies on 5-(diethylamino)uracil are limited, research on analogous compounds provides strong evidence for this mechanism. For instance, the reaction of 5-dimethylamino-1-aminoindan with 6-chlorouracil (B25721) is thought to proceed through an imminium methide intermediate. nih.govfigshare.com This suggests that under thermal conditions or with appropriate reagents, the diethylamino group can participate in the formation of a transient iminium ion, which then rearranges to a more stable product.

Another relevant synthetic route involves the use of phosgene (B1210022) iminium chloride (Viehe's salt) on 6-arylaminouracils, which generates an iminium intermediate that subsequently cyclizes to form 5-dimethylaminopyrimidoquinolines. nih.gov This reaction highlights the role of the N,N-dialkylamino functionality at the C5 position in facilitating the formation of iminium species, which are key to constructing more complex heterocyclic systems.

Nucleophilic Attack Pathways and Reaction Kinetics

The pyrimidine ring in uracil is π-deficient due to the presence of two electronegative nitrogen atoms, making positions 2, 4, and 6 susceptible to nucleophilic attack. scialert.net However, the C5 position, influenced by the adjacent carbonyl and the C6 double bond, has a more complex electronic character. The introduction of the electron-donating diethylamino group at C5 increases the electron density at this position, potentially deactivating it towards direct nucleophilic attack. beilstein-journals.org

Reactions at the C5 position often proceed through an addition-elimination mechanism. mdpi.com The reactivity of the uracil scaffold can be analyzed using computational methods like Density Functional Theory (DFT), which helps in understanding the regioselectivity of reactions by examining frontier molecular orbitals (FMO), as well as local, global, and nucleophilicity indexes. researchgate.net

Tautomeric Equilibria and Proton Transfer Dynamics

Uracil and its derivatives can exist in multiple tautomeric forms due to proton transfer between nitrogen and oxygen atoms. kuleuven.be The most stable form is typically the diketo tautomer, but other enol and keto-enol forms can exist in equilibrium. kuleuven.be The presence of the diethylamino group at the C5 position can influence this tautomeric balance.

Quantum-chemical investigations are essential for understanding the complex acid-base equilibria of uracil's tautomeric mixtures. mdpi.com These studies examine the thermochemical stabilities of all possible neutral, protonated, and deprotonated tautomers. mdpi.com For the parent uracil molecule, the energy barriers for intramolecular proton transfers are calculated to be very high for isolated molecules in the gas phase but are significantly lowered in the presence of water molecules. mdpi.com

The dynamics of proton transfer are critical. NMR relaxation dispersion studies on similar G•U mismatches in DNA and RNA have shown a dynamic equilibrium between ground state and excited tautomeric states, involving rapid proton exchange between a major Genol•U and a minor G•Uenol species. nih.gov The proton affinities (PA) of the oxygen atoms and the deprotonation enthalpies (DPE) of the N-H bonds are key parameters in these dynamics. For 5-substituted uracils, the basicity of the O8 atom (the oxygen at C4) is generally greater than that of the O7 atom (the oxygen at C2), and the acidity of the N1-H bond is greater than that of the N3-H bond. researchgate.net The substituent at C5 directly impacts these values. researchgate.netrsc.org

Table 1: Calculated Proton Affinities (PA) and Deprotonation Enthalpies (DPE) for Selected 5-Substituted Uracils

| Substituent (X) at C5 | PA of O8 (kJ mol⁻¹) | DPE of N1H (kJ mol⁻¹) | DPE of N3H (kJ mol⁻¹) |

| NH₂ | 875 | 1442 | 1391 |

| F | 815 | 1415 | 1359 |

| Cl | 823 | 1404 | 1350 |

| CN | 766 | 1352 | 1315 |

Data sourced from theoretical calculations at the B3LYP/6-31+G(d,p) level. researchgate.net

Intramolecular and Intermolecular Cyclization Reactions

The 5-(diethylamino)uracil scaffold can participate in various cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest for the synthesis of novel compounds with potential biological activities.

Intramolecular cyclization can be facilitated by the "tert-amino effect," a mechanism observed in N,N-disubstituted amines that are adjacent to conjugated electron-deficient structures. researchgate.net This effect involves a hydride transfer followed by the cyclization of a zwitterionic intermediate, enabling the construction of five, six, and seven-membered rings. researchgate.net Diesters, for example, can undergo an intramolecular Claisen condensation, known as the Dieckmann cyclization, to form cyclic β-keto esters, favoring the formation of five- and six-membered rings. libretexts.org The regioselectivity of such cyclizations is often under kinetic control, though thermodynamic control can be observed under specific conditions. libretexts.org

Intermolecular cyclization reactions also offer pathways to complex molecules. For instance, 6-aminouracils can react with catechols in an electrochemical process to yield fused derivatives. conicet.gov.ar Multi-component reactions, which can involve several intermolecular steps followed by an intramolecular cyclization, provide an efficient strategy for synthesizing complex heterocyclic structures from simple precursors. rsc.org

Electrophilic and Nucleophilic Properties of the Diethylamino Group

The diethylamino group at the C5 position is a strong π-donor, significantly influencing the electronic properties of the uracil ring. beilstein-journals.org This electron-donating character enhances the nucleophilicity of the ring system, particularly at the C6 position, which is part of an enamine-like structure. scialert.netbeilstein-journals.org

The diethylamino group itself possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. It can react with electrophiles, and its reactivity can be quantified using nucleophilicity scales. researchgate.netacs.org In some reactions, the dimethylamino group has been shown to act as a leaving group, which occurs via an addition-elimination mechanism. mdpi.com

Conversely, the diethylamino group can also influence the electrophilic properties of the uracil scaffold. Computational studies using DFT can predict active sites for both electrophilic and nucleophilic reactions by calculating molecular electrostatic potentials (MEP). researchgate.net The interaction of the diethylamino group with other functional groups within the molecule or with external reagents can lead to complex reaction pathways, including derivatization through reactions with aminoboranes, which involves proton transfer followed by addition to the boron center and elimination of diethylamine (B46881). acs.org

Computational and Theoretical Investigations of 5 Diethylamino Uracil

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics of uracil (B121893) derivatives. journaljpri.comnih.gov These calculations provide a detailed picture of electron distribution and orbital energies, which are key determinants of a molecule's chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, define the molecule's ability to interact with other species. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. chemrxiv.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.net Conversely, a large energy gap implies high stability. researchgate.net Computational studies on various uracil derivatives provide insight into how different substituents affect these orbital energies. For instance, calculations on related uracil compounds using DFT methods have determined these energy values, which are essential for predicting reactivity. researchgate.netresearchgate.net The HOMO-LUMO gap is instrumental in estimating the charge transport properties within the molecule. nih.gov

Table 1: Representative Frontier Orbital Energies for Uracil Derivatives (Illustrative Data) This table presents data from related compounds to illustrate the application of HOMO-LUMO analysis.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Benzo[b] nih.govnih.govoxazin-3-yl derivative of 5-aminouracil (B160950) | -8.925 | -8.125 | 0.800 | B3LYP/6-31G(d) | researchgate.net |

| Benzo[b] nih.govnih.govthiazin-3-yl derivative of 5-aminouracil | -6.503 | -5.632 | 0.871 | B3LYP/6-31G(d) | researchgate.net |

| Quinoxalin-2-yl derivative of 5-aminouracil | -8.217 | -7.712 | 0.505 | B3LYP/6-31G(d) | researchgate.net |

| 5-Hydroxymethyluracil (B14597) | -6.85 eV | -1.63 eV | 5.22 eV | B3LYP/6-311++G(d,p) | nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netlibretexts.org

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as 5-(diethylamino)uracil, binds to a macromolecular target, typically a protein or nucleic acid. derpharmachemica.com The primary goal is to determine the preferred binding orientation and to estimate the strength of the interaction, often expressed as a binding affinity or scoring function. derpharmachemica.com

In the context of uracil derivatives, docking simulations have been employed to explore their potential as inhibitors or agonists for various biological targets. For example, studies on 5-substituted uracil analogues have used docking to predict their binding mode within the active sites of enzymes like histone deacetylase or receptors like the P2Y family. nih.govresearchgate.net These simulations can identify key interactions, such as hydrogen bonds between the uracil's N-H or C=O groups and amino acid residues (e.g., Serine, Arginine) in the receptor's binding pocket. nih.gov The diethylamino substituent would be evaluated for its steric and electronic contributions to binding, predicting whether it fits favorably into a hydrophobic pocket or forms specific interactions that enhance affinity and selectivity.

Conformational Analysis and Stability of Isomers

The diethylamino group at the C5 position of the uracil ring is not static; it can rotate around the C-N bond, leading to different spatial arrangements known as conformers or rotamers. Conformational analysis aims to identify the most stable of these arrangements and to determine the energy barriers to rotation between them.

Studies on structurally related 5- and 6-substituted aminouracils have shown the presence of distinct conformers, such as cis and trans isomers, which can be identified and quantified using NMR spectroscopy and supported by DFT calculations. nih.gov For 5-(diethylamino)uracil, the orientation of the ethyl groups relative to the uracil ring would define the major conformers. Theoretical calculations can predict the geometry and relative energy of each conformer, with the lowest energy structure representing the most stable and populated state. nih.govsigmaaldrich.com Understanding the preferred conformation is vital, as the three-dimensional shape of a molecule is a key determinant of its ability to interact with specific biological targets.

Table 2: Conformational Equilibrium in Substituted Uracil Derivatives (Illustrative Data) This table presents data from a related compound to illustrate the principles of conformational analysis.

| Compound | Solvent | Method | Conformer Ratio (trans:cis) | Finding | Reference |

|---|---|---|---|---|---|

| 5-acetylamino-6-amino-1,3-dimethyluracil | DMF-d7 | 1H-NMR Integration | 73:27 | The trans-amide conformer is determined to be the more stable isomer. | nih.gov |

| 5-acetylamino-6-amino-1,3-dimethyluracil | DMSO-d6 | 1H-NMR Integration | 73:27 | The ratio of isomers did not change with increasing temperature. | nih.gov |

Photophysical Properties and Excited State Dynamics

The interaction of molecules with light is governed by their photophysical properties. Computational methods are essential for investigating the behavior of 5-(diethylamino)uracil in its electronically excited states. Upon absorbing UV light, the molecule is promoted from its ground state to an excited state. The subsequent processes, such as fluorescence, internal conversion, or intersystem crossing, determine the molecule's fate.

Theoretical studies on uracil and its derivatives have mapped the complex pathways of excited-state deactivation. cea.fracs.org The presence of an amino group at the C5 position is known to affect the excited-state dynamics. cea.fr Calculations can predict the excited-state absorption (ESA) spectra and identify the nature of the lowest energy excited states (e.g., nπ* or ππ). acs.org For 5-(diethylamino)uracil, the diethylamino group, an electron-donating substituent, would likely influence the energy of the ππ state and could introduce charge-transfer characteristics to the excited state, potentially altering its decay pathways and photostability compared to unsubstituted uracil. osti.gov These investigations are crucial for applications where the molecule's response to light is important.

Biological and Biochemical Interactions of 5 Diethylamino Uracil and Its Derivatives in Vitro and Mechanistic Focus

Modulation of Enzyme Activities by Uracil (B121893) Derivatives

Uracil derivatives have demonstrated the ability to inhibit a range of enzymes, a characteristic that underpins much of their therapeutic potential. By acting as antagonists to the natural substrates of these enzymes, they can disrupt critical metabolic and signaling pathways.

The enzymes involved in pyrimidine (B1678525) metabolism are crucial for the synthesis of DNA and are well-established targets in chemotherapy. Uracil derivatives can interfere with these enzymes, leading to the disruption of nucleotide production.

Thymidylate Synthase (TS): This enzyme is vital for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The inhibition of TS is a key mechanism for several anticancer drugs. Certain 5-fluorinated uracil nucleosides have been shown to block the incorporation of deoxyuridine into DNA more effectively than the conventional drug 5-fluorouracil (B62378), indicating potent inhibition of thymidylate synthase. nih.gov For instance, novel 5-fluorinated uracil nucleosides with a ribose or deoxyribose sugar and an acetoxy or hydroxyl group at the 6-position were found to be more potent inhibitors of cell growth than 5-fluorouracil (5-FU) in four human tumor cell lines. nih.gov At a concentration of 10⁻⁶ mol/l, most of these compounds were more efficient at blocking deoxyuridine incorporation into DNA, a direct reflection of TS inhibition, than 5-FU itself. nih.gov

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine (B56734). It also degrades fluoropyrimidine-based chemotherapeutic agents such as 5-fluorouracil. Inhibiting DPD can enhance the efficacy of these drugs. mdpi.com (E)-5-(2-bromovinyl)uracil (BVU), a derivative of uracil, is known to be a potent DPD inhibitor. acs.org The clinical use of its parent drug, BVaraU, is limited because its metabolism releases BVU, which can potentiate the toxicity of co-administered 5-FU. acs.org

The inhibitory action of uracil derivatives extends beyond pyrimidine metabolism to other significant enzyme systems.

Monoamine Oxidase (MAO): MAO enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and dopamine. nih.gov Their inhibition is a strategy for treating depression and neurodegenerative diseases. Research has explored the interaction of various heterocyclic compounds, including uracil derivatives, with MAO. researchgate.nettandfonline.comajchem-b.com

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. researchgate.net HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov Numerous studies have focused on developing uracil-based HDAC inhibitors. researchgate.netnih.govnih.govresearchgate.net A series of non-hydroxamate HDAC inhibitors featuring a uracil group and a 2-aminoanilide moiety were found to act as class I-selective HDAC inhibitors. nih.gov Specifically, one such compound (compound 8 in the study) was identified as a potent and class I-selective inhibitor that induced cytodifferentiation in U937 cells. nih.gov Another study reported a uracil derivative (compound 5m) that showed potent HDAC1 inhibitory activity with an IC₅₀ value of 0.05 µg/mL, comparable to the known inhibitor trichostatin A. nih.gov This compound also demonstrated superior activity against HDAC4. nih.gov

Nucleic Acid Interactions and Effects on Cellular Processes in Research Models

By mimicking natural nucleobases, uracil derivatives can interfere with nucleic acid synthesis and function, leading to a variety of cellular effects, including the inhibition of cell proliferation and viral replication.

The ability of uracil derivatives to halt the growth of cancer cells is a primary area of investigation. This antiproliferative activity is often linked to the inhibition of enzymes involved in DNA synthesis or direct interference with DNA structure and function. researchgate.net

A study on uracil C-Mannich bases evaluated their cytotoxic effects on several human cancer cell lines. tubitak.gov.tr The compound 5-((diethylamino)methyl)uracil was tested at concentrations of 30 and 90 μM. The results showed varied levels of growth inhibition across different cell lines, as detailed in the table below.

| Compound | Cell Line | Concentration (μM) | Growth Inhibition (%) | Source |

|---|---|---|---|---|

| 5-((diethylamino)methyl)uracil | HeLa (Cervix Adenocarcinoma) | 30 | 15 | tubitak.gov.tr |

| 90 | 29 | |||

| MCF7 (Breast Adenocarcinoma) | 30 | 12 | ||

| 90 | 21 | |||

| A431 (Skin Epidermoid Carcinoma) | 30 | 10 | ||

| 90 | 18 |

Other 5-substituted uracil derivatives have also shown significant antiproliferative activity. For example, 5-aminosulfonyl uracil derivatives were found to be more effective against lymphoma and leukemia cells compared to solid tumor cells. researchgate.net Uracil derivatives with alkyl- or arylthio groups at the C5 position and vinyl groups at the C6 position have also inhibited the proliferation of leukemia, lymphoma, and solid tumor-derived cell lines at micromolar concentrations. nih.gov

Uracil derivatives are a cornerstone of antiviral therapy. mdpi.com Their mechanism often involves intracellular phosphorylation to their triphosphate forms, which then act as competitive inhibitors or terminator substrates for viral polymerases, thus halting viral DNA or RNA synthesis. mdpi.comnih.gov

Herpesviruses: 5-substituted uracil nucleosides have shown potent activity against herpes family viruses, such as Varicella-Zoster Virus (VZV). acs.orgmdpi.com For instance, (E)-5-halovinyluracil derivatives demonstrated superior anti-VZV activity compared to acyclovir (B1169) in cell culture assays. acs.org The most potent of these, a bromovinyl derivative, was 40-60 times more potent than acyclovir against clinical isolates of VZV. acs.org The antiviral activity of these nucleoside analogues is dependent on their conversion to the active triphosphate form by viral and cellular kinases.

Human Immunodeficiency Virus (HIV): Certain non-nucleoside uracil derivatives have been identified as inhibitors of HIV-1. mdpi.comnih.gov For example, derivatives of 1-(benzyl)-5-(phenylamino)uracil act as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs). mdpi.comnih.gov These compounds bind to a different site on the enzyme than the substrate, causing a conformational change that inactivates it.

The biological activity of uracil derivatives also extends to bacteria and fungi. nih.gov

Antibacterial Activity: Various studies have reported the antibacterial properties of uracil derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govbohrium.com One study synthesized a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils and tested their in vitro activity. nih.gov A specific derivative, 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil (compound 6h), displayed potent, broad-spectrum antibacterial activity. nih.gov Another report showed that N1-substituted 5-iodouracils displayed 25-50% growth inhibition against Branhamella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes at a concentration of 0.128 mg/mL. nih.gov

Antifungal Activity: The potential of uracil derivatives as antifungal agents has also been explored. mostwiedzy.plmdpi.comnih.gov A series of novel xanthine (B1682287) and uracil-containing imidazolone (B8795221) derivatives were evaluated for their antifungal efficacy. mdpi.com The results, measured by the diameter of the inhibition zone, showed that some compounds displayed activity against Candida albicans and Aspergillus flavus. mdpi.com Another study found that hybrid uracil derivatives incorporating gramine (B1672134) inhibited the growth of plant pathogens Fusarium culmorum and Botrytis cinerea. bohrium.com Furthermore, combination therapy studies have shown that inhibiting nucleotide biosynthesis can potentiate the activity of antifungal drugs like Amphotericin B against Cryptococcus neoformans and Candida albicans. plos.org

Structure-Activity Relationship (SAR) Studies for Biological Functionality

The biological and biochemical interactions of 5-(diethylamino)uracil and its derivatives are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological activity, are crucial for understanding the mechanistic basis of their function and for the development of new, more potent, and selective analogs. Research into uracil derivatives has demonstrated that modifications at various positions of the pyrimidine ring, particularly at the N1, N3, C5, and C6 positions, can significantly alter their pharmacological and pharmacokinetic properties. nih.govrsc.org

Impact of Substituents on In Vitro Biological Potency

The nature of the substituent at the 5-position of the uracil ring is a critical determinant of the in vitro biological potency of its derivatives. While specific comprehensive SAR studies focusing exclusively on a wide range of 5-(diethylamino)uracil derivatives are not extensively detailed in the public literature, the broader class of 5-substituted uracils has been the subject of intensive investigation. These studies provide valuable insights into how different functional groups at this position can modulate activity, for instance, as enzyme inhibitors or antiproliferative agents.

Research on 5-substituted uracil derivatives as inhibitors of thymidine (B127349) phosphorylase, an enzyme implicated in cancer progression, has shown that substitutions at both the 5- and 6-positions can lead to potent inhibitors. researchgate.net Similarly, studies on fatty acid amide hydrolase (FAAH) inhibitors revealed that introducing electron-withdrawing substituents at the C5 position of uracil urea (B33335) derivatives significantly enhanced their inhibitory potency against the enzyme. rsc.org

In the context of anticancer activity, a study on C(5) modified uracil derivatives demonstrated that their antiproliferative effects on human chronic myelogenous leukemia K562 cells were dependent on the nature of the substituent. nih.gov For example, a thymine derivative (5-methyluracil) bearing an n-octyl chain at the N(1) position was found to be a highly efficient inducer of erythroid differentiation, a therapeutic strategy for certain leukemias. nih.gov This highlights that while the C5-substituent is key, modifications at other positions, such as N1, also play a crucial role in determining the specific biological outcome.

The following table summarizes the in vitro inhibitory activity of a series of 5-substituted uracil urea derivatives against rat fatty acid amide hydrolase (rFAAH), illustrating the impact of different substituents at the C5 position.

Table 1: In Vitro Inhibitory Activity of 5-Substituted Uracil Urea Derivatives against rFAAH

| Compound | C5-Substituent (R) | IC50 (µM) for rFAAH |

|---|---|---|

| 1a | -H | 2.4 ± 0.3 |

| 2a | -CH3 | 5.2 ± 0.8 |

| 2i | -Cl | 0.9 ± 0.1 |

| 2j | -Br | 0.5 ± 0.1 |

| 2k | -I | 0.4 ± 0.05 |

Data is presented as IC50 ± standard error of the mean. All experiments were performed in triplicate. Data sourced from rsc.org.

The data clearly indicates that halogen substituents at the C5 position, which are electron-withdrawing, lead to a significant increase in inhibitory potency compared to hydrogen or a methyl group. This suggests that for this particular biological target, the electronic properties of the C5 substituent are a key driver of activity. While this data is not for 5-(diethylamino)uracil itself, it provides a strong rationale for how the electronic and steric properties of the diethylamino group would influence its interactions with biological targets.

Rational Design of Analogs with Enhanced Mechanistic Activity

The rational design of analogs of 5-(diethylamino)uracil and related compounds aims to optimize their interaction with specific biological targets to enhance a desired mechanistic activity. This approach relies on an understanding of the target's structure and the compound's SAR.

A successful example of rational design in the broader class of 5-substituted uracils is the development of inhibitors for thymidine phosphorylase (TP). By combining mechanism-based and structure-based design strategies, researchers have synthesized series of 5- and 6-substituted uracil derivatives. nih.gov One notable outcome was the creation of 6-imidazolylmethyl-5-fluorouracil, which was identified as a highly potent inhibitor of TP. nih.gov This design was based on creating a transition-state analogue, a compound that mimics the transition state of the enzymatic reaction, leading to tight binding and inhibition.

Another illustration of rational design is the development of uracil-based inhibitors for fatty acid amide hydrolase (FAAH). Here, the design strategy involved modifying the C5 position of uracil urea derivatives to enhance their inhibitory potency and selectivity. rsc.org By systematically replacing the substituent at C5 with groups having different electronic properties, it was discovered that electron-withdrawing groups led to more potent inhibitors. rsc.org This knowledge allows for the targeted synthesis of new analogs with improved activity.

Furthermore, the principles of rational design have been applied to create uracil derivatives with novel mechanistic functions. For instance, uracil and its halogenated derivatives have been incorporated into peptide nucleic acids (PNAs). oup.com This was done to enhance the recognition of adenine-uracil (A-U) base pairs within double-stranded RNA (dsRNA). The design was based on the premise that substituting the 5-methyl group of thymine with hydrogen (as in uracil) or halogens would alter the pKa of the N3 nitrogen, potentially leading to improved hydrogen bonding and base stacking interactions, thereby stabilizing the PNA-dsRNA triplex. oup.com This work provides a foundation for the rational design of PNAs for the sequence-specific recognition of dsRNA, which has therapeutic potential.

These examples underscore how a deep understanding of SAR and the structure of biological targets enables the rational design of novel uracil derivatives, including those related to 5-(diethylamino)uracil, with enhanced and specific mechanistic activities.

Role in Biochemical Pathways and Metabolic Studies Non Clinical Focus

Participation in Pyrimidine (B1678525) Catabolism and Anabolism in Model Organisms

Pyrimidine metabolism is a critical and highly conserved set of biochemical reactions. Anabolic pathways synthesize nucleotides through either de novo synthesis from simpler precursors or salvage pathways that recycle pre-existing bases and nucleosides. mhmedical.comscience.gov Conversely, catabolic pathways degrade pyrimidines into smaller, excretable molecules. utah.edu

In most organisms, the catabolism of uracil (B121893) follows a reductive pathway, initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). researchgate.netresearchgate.net This enzyme, which is the rate-limiting step, reduces uracil to 5,6-dihydrouracil. researchgate.net Subsequent enzymatic reactions lead to the formation of β-alanine, ammonia, and carbon dioxide. utah.edunih.gov An alternative oxidative pathway also exists in some bacteria. nih.govresearchgate.net

The introduction of a substituent at the C5 position of the uracil ring, as seen in 5-(Diethylamino)uracil, can significantly influence its metabolic fate. The well-studied analogue, 5-fluorouracil (B62378) (5-FU), is a substrate for the same catabolic enzymes as uracil, with DPD being a major determinant of its degradation. nih.govcalis.edu.cn It is plausible that 5-(Diethylamino)uracil would also be a substrate for DPD and other enzymes in the pyrimidine catabolic pathway. However, the bulky diethylamino group could present significant steric hindrance, potentially slowing the rate of catabolism compared to uracil or 5-FU. Specific studies in model organisms to confirm the precise catabolic fate of 5-(Diethylamino)uracil are not extensively documented in the available literature.

Regarding anabolism, salvaged pyrimidines are converted to their respective nucleotides by enzymes such as uridine (B1682114) phosphorylase and uridine kinase. calis.edu.cn If 5-(Diethylamino)uracil were to enter anabolic pathways, it would likely be converted into 5-(diethylamino)uridine monophosphate and subsequently into its diphosphate (B83284) and triphosphate forms. These modified nucleotides could then potentially be incorporated into RNA or act as inhibitors of nucleic acid synthesis.

Intermediary Metabolism and Derivative Formation in Cellular Systems

Intermediary metabolism encompasses the intracellular processes that convert nutrients into cellular components and energy. sajaa.co.zauc.pt Pyrimidine nucleotides are key players in these pathways, not only as precursors to DNA and RNA but also in their activated forms, such as UDP-glucose, which is essential for glycogen (B147801) synthesis and protein glycosylation. nih.gov

In cellular systems, foreign or modified pyrimidines can be processed to form various derivatives. For instance, the therapeutic activity of 5-FU relies on its intracellular conversion to three active metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP). nih.govcalis.edu.cn These derivatives exert their effects by being incorporated into RNA and DNA or by inhibiting key enzymes like thymidylate synthase. calis.edu.cn

Following this model, it can be hypothesized that 5-(Diethylamino)uracil, upon entering a cell, could be biotransformed into its corresponding nucleoside and nucleotide derivatives. The formation of such derivatives would depend on the substrate specificity of the relevant cellular enzymes, including phosphorylases and kinases. The presence of the diethylamino group would make these derivatives distinct from natural pyrimidines, potentially leading to altered biological activity. However, dedicated studies on the intermediary metabolism and specific derivative formation of 5-(Diethylamino)uracil in cellular systems are required for confirmation.

Mechanistic Enzymology of 5-Uracil Functionalization in Biological Contexts

Several enzymes are responsible for acting on the uracil ring, particularly at the C5 position. Understanding their mechanisms provides insight into the potential interactions of 5-(Diethylamino)uracil.

Dihydropyrimidine Dehydrogenase (DPD): As the initial and rate-limiting enzyme in pyrimidine catabolism, DPD catalyzes the reduction of the C5-C6 double bond of uracil and thymine (B56734). researchgate.net It is also responsible for the breakdown of 5-FU. nih.gov The catalytic efficiency of DPD towards 5-substituted uracils is highly dependent on the nature of the substituent. The bulky diethylamino group of 5-(Diethylamino)uracil would need to be accommodated within the enzyme's active site for catalysis to occur.

Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by adding a methyl group at the C5 position. calis.edu.cn The metabolite of 5-FU, FdUMP, forms a stable inhibitory complex with TS, halting DNA synthesis. calis.edu.cn It is conceivable that a nucleotide derivative of 5-(Diethylamino)uracil could interact with the TS active site, though it is unlikely to be a substrate for methylation. Instead, it might act as a competitive or non-competitive inhibitor, with its large C5 substituent potentially interfering with the binding of the natural substrate or cofactor.

Uracil DNA Glycosylase (UDG): This DNA repair enzyme identifies and removes uracil bases from DNA through a base-flipping mechanism. acs.org The ability of UDG to recognize and excise a modified uracil base like 5-(Diethylamino)uracil incorporated into DNA is unknown and would depend on whether the C5-substituent interferes with the recognition and catalytic machinery of the enzyme.

The functionalization of the uracil ring at the C5 position is a key biological process, and the introduction of a novel chemical group like diethylamine (B46881) creates a molecule whose interactions with these critical enzymes are not yet fully characterized.

Comparative Biochemical Pathway Analysis with Other Pyrimidine Derivatives

To contextualize the potential metabolic profile of 5-(Diethylamino)uracil, it is useful to compare it with other well-characterized pyrimidine derivatives. The table below summarizes the known metabolic interactions of uracil, 5-fluorouracil, and 5-hydroxymethyluracil (B14597), alongside the hypothesized interactions of 5-(Diethylamino)uracil.

| Compound | Key Metabolic Pathways & Interactions | Primary Metabolites/Derivatives | Key Enzymes Involved |

| Uracil | Reductive catabolism; Salvage pathway for nucleotide synthesis. utah.eduresearchgate.net | β-alanine, CO₂, NH₃; Uridine nucleotides (UMP, UDP, UTP). utah.edunih.gov | Dihydropyrimidine Dehydrogenase (DPD), Uridine Phosphorylase, Uridine Kinase. researchgate.netcalis.edu.cn |

| 5-Fluorouracil | Catabolism via DPD pathway; Anabolic conversion to active nucleotides. nih.govcalis.edu.cn | Dihydrofluorouracil (DHFU); FdUMP, FUTP, FdUTP. nih.govcalis.edu.cn | Dihydropyrimidine Dehydrogenase (DPD), Thymidylate Synthase (TS) (inhibited). nih.govcalis.edu.cn |

| 5-Hydroxymethyluracil | Arises from the oxidation of thymine; can be generated by TET enzymes. hmdb.ca | Can be further oxidized or processed by DNA repair pathways. | Thymine Dioxygenase, Ten-Eleven-Translocation (TET) proteins. hmdb.ca |

| 5-(Diethylamino)uracil | (Hypothesized) Substrate for catabolic and anabolic pathways. | (Hypothesized) Diethylamino-β-alanine derivatives; Diethylaminouridine nucleotides. | (Hypothesized) Dihydropyrimidine Dehydrogenase (DPD), Uridine/Thymidine (B127349) Phosphorylase, Uridine/Thymidine Kinase. |

This comparative analysis underscores that while the fundamental enzymatic machinery for pyrimidine metabolism is established, the specific outcome for a substituted uracil is dictated by the chemical properties of its C5-substituent. The fluorine atom of 5-FU leads to potent enzyme inhibition, while the hydroxyl group of 5-hydroxymethyluracil is part of an oxidative modification pathway. calis.edu.cnhmdb.ca The large, electron-donating diethylamino group in 5-(Diethylamino)uracil likely results in a unique set of interactions, although these remain to be elucidated through direct experimental research.

Advanced Analytical Methodologies for Research Characterization and Quantification of 5 Diethylamino Uracil

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-(Diethylamino)uracil by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iqpreprints.org For 5-(Diethylamino)uracil, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The lone proton on the pyrimidine (B1678525) ring (H-6) would likely appear as a singlet. The protons of the diethylamino substituent would present as a quartet for the methylene (-CH₂-) group, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃-) group. The two N-H protons on the uracil (B121893) ring are also expected to produce distinct signals.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom. The spectrum would feature four distinct signals for the pyrimidine ring carbons, including two carbonyl carbons (C-2 and C-4) at the lower field region, and two olefinic carbons (C-5 and C-6). The diethylamino group would exhibit two signals corresponding to the methylene and methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(Diethylamino)uracil predicted data

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N1-H | 10.5 - 11.5 | - |

| N3-H | 10.0 - 11.0 | - |

| C2 | - | ~152 |

| C4 | - | ~165 |

| C5 | - | ~120 |

| C6 | 7.5 - 8.0 | ~140 |

| -N(CH₂CH₃)₂ | 3.0 - 3.5 (quartet) | ~45 |

| -N(CH₂CH₃)₂ | 1.0 - 1.5 (triplet) | ~14 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.govyoutube.com

Electrospray Ionization (ESI-MS): For a polar molecule like 5-(Diethylamino)uracil, ESI is a suitable soft ionization technique that would likely produce a protonated molecular ion [M+H]⁺ in positive ion mode. Given the molecular formula C₈H₁₃N₃O₂, the expected monoisotopic mass is 199.1008, which would be observed as an m/z of 200.1081 for the [M+H]⁺ ion.

Tandem Mass Spectrometry (LC-MS/MS): By coupling liquid chromatography with tandem mass spectrometry, one can isolate the precursor ion (e.g., m/z 200.1) and subject it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of the uracil core often involves the characteristic loss of isocyanic acid (HNCO). researchgate.net For 5-(Diethylamino)uracil, fragmentation would likely involve the cleavage of the diethylamino group, such as the loss of an ethyl radical (∙CH₂CH₃) or ethene (CH₂=CH₂). libretexts.org

Gas Chromatography-Negative Ion Chemical Ionization (GC-NICI-MS): While less common for this type of compound than LC-MS, GC-MS could be employed after suitable derivatization to increase volatility. NICI is a highly sensitive ionization method that could be used for trace quantification.

Table 2: Predicted Mass Spectrometry Fragments for 5-(Diethylamino)uracil predicted data

| Ion | Predicted m/z | Possible Identity |

| [M+H]⁺ | 200.1 | Protonated molecular ion |

| [M+H - C₂H₄]⁺ | 172.1 | Loss of ethene from diethylamino group |

| [M+H - HNCO]⁺ | 157.1 | Loss of isocyanic acid from uracil ring |

| [C₄H₃N₂O₂]⁺ | 127.0 | Uracil ring fragment after loss of diethylamino group |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. nih.govias.ac.inresearchgate.net The IR spectrum of 5-(Diethylamino)uracil would be characterized by absorption bands corresponding to its uracil core and diethylamino substituent. Based on data from related compounds like 5-aminouracil (B160950), specific vibrational modes can be predicted. ias.ac.in

Key expected absorptions include:

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups in the pyrimidine ring.

C-H Stretching: Absorptions just below 3000 cm⁻¹ from the sp³ C-H bonds of the ethyl groups.

C=O Stretching: Two strong, distinct absorption bands, typically in the range of 1650-1750 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the two carbonyl groups (C2=O and C4=O) in the uracil ring.

C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region due to the stretching vibrations within the pyrimidine ring.

C-N Stretching: Absorptions in the 1200-1350 cm⁻¹ range associated with the C-N bonds of the diethylamino group and the ring.

Table 3: Predicted Characteristic IR Absorption Bands for 5-(Diethylamino)uracil predicted data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | 3200-3400 | Medium-Strong, Broad |

| C-H Stretching (Aliphatic) | 2850-2980 | Medium |

| C=O Stretching | 1650-1750 | Strong |

| C=C & C=N Stretching | 1500-1650 | Medium-Strong |

| C-N Stretching | 1200-1350 | Medium |

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons. rug.nl Uracil itself exhibits a characteristic absorption maximum (λmax) around 258 nm in neutral aqueous solution. sielc.com

The substitution of an electron-donating diethylamino group at the C-5 position is expected to cause a significant bathochromic (red) shift to a longer wavelength. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom interacting with the π-system of the uracil ring. This effect is well-documented in other systems; for instance, a diethylamino group on a coumarin scaffold enables photochemical activity in the visible region. researchgate.net Therefore, the λmax for 5-(Diethylamino)uracil is predicted to be substantially higher than that of unsubstituted uracil. This characteristic λmax is crucial for quantitative analysis using techniques like HPLC with UV detection.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating 5-(Diethylamino)uracil from reaction mixtures, byproducts, or impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, quantification, and purity analysis of uracil and its derivatives. nih.govmdpi.comresearchgate.net A reversed-phase HPLC (RP-HPLC) method would be the standard approach for 5-(Diethylamino)uracil.

A typical RP-HPLC setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous component (water or a buffer) and an organic modifier like acetonitrile or methanol. sielc.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection would be performed using a UV detector set at the compound's λmax, as determined by UV-Vis spectroscopy. The retention time of the compound under specific conditions is a key identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.

Table 4: Typical RP-HPLC Parameters for the Analysis of 5-(Diethylamino)uracil methodological example

| Parameter | Description |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 10% to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at λmax (predicted > 260 nm) |

| Injection Volume | 5-20 µL |

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC), frequently coupled with tandem mass spectrometry (UPLC-MS/MS), stands as a primary technique for the quantification of uracil and its derivatives in complex matrices such as human plasma. nih.govresearchgate.net This method offers high resolution, sensitivity, and rapid analysis times. uu.nlnih.gov While specific protocols for 5-(diethylamino)uracil are not detailed in the reviewed literature, the established methods for analogous compounds like uracil and 5,6-dihydrouracil provide a robust framework. nih.govnih.gov

A typical UPLC-MS/MS method involves an initial sample preparation step, often a protein precipitation to remove interfering macromolecules, followed by chromatographic separation on a reversed-phase column, such as an Acquity UPLC HSS T3. uu.nlnih.gov Gradient elution with a binary mobile phase system is employed to achieve optimal separation. nih.gov Detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode for sensitive detection. uu.nlnih.gov The use of multiple reaction monitoring (MRM) ensures high specificity by tracking unique precursor-to-product ion transitions. nih.govresearchgate.net For instance, in the analysis of uracil, the transition m/z 112.82 → 70.05 is commonly monitored. nih.govresearchgate.net The application of stable isotope-labeled internal standards is crucial for accurate quantification. uu.nl

The table below summarizes typical parameters used in UPLC-MS/MS analysis for uracil derivatives, which would be adapted for 5-(diethylamino)uracil.

| Parameter | Description | Source |

| Instrumentation | Waters UPLC-MS/MS system | nih.gov |

| Column | Acquity UPLC BEH C18 or HSS T3 | nih.govuu.nl |

| Sample Preparation | Protein Precipitation (e.g., with ethyl acetate (B1210297) and isopropanol) | nih.govuu.nl |

| Mobile Phase | Binary system with gradient elution | nih.gov |

| Flow Rate | ~0.4 mL/min | nih.gov |

| Detection | Triple-quadrupole mass spectrometer with ESI | nih.govnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Total Run Time | ~4.5 - 5 minutes | nih.govnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when combined with mass spectrometry (GC-MS), provides a powerful method for the analysis of uracil derivatives. nih.gov A significant challenge in the GC analysis of compounds like uracil is their low volatility. To overcome this, a derivatization step is essential prior to analysis. nih.gov This process chemically modifies the analyte to increase its volatility. For uracil, derivatization with agents such as 3,5-bis(trifluoromethyl)benzyl bromide has proven effective. nih.gov Another common approach for similar compounds is silylation. nih.gov

Following derivatization, the sample is injected into the GC system, where components are separated based on their boiling points and interactions with the stationary phase of the capillary column. nih.gov The separated components then enter the mass spectrometer for detection. Negative chemical ionization (NCI) is a particularly sensitive technique used for detecting derivatized uracil, capable of quantifying picogram levels of the analyte. nih.gov This high sensitivity makes GC-MS suitable for detecting trace amounts of uracil derivatives in biological samples, such as determining uracil content in DNA. nih.gov

Key aspects of a GC-MS method for uracil analysis are outlined below.

| Parameter | Description | Source |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | nih.gov |

| Sample Preparation | Enzymatic cleavage (if from DNA), followed by derivatization | nih.gov |

| Derivatization Agent | e.g., 3,5-bis(trifluoromethyl)benzyl bromide or silylating agents | nih.govnih.gov |

| Separation | Capillary Gas Chromatography | nih.gov |

| Detection | Mass Spectrometry, often with Negative Chemical Ionization (NCI) | nih.gov |

| Sensitivity | Capable of detecting as little as 1 pg of uracil | nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen-bonding networks, which govern the packing of molecules in the solid state. nih.gov While a specific crystal structure for 5-(diethylamino)uracil was not found in the surveyed literature, the crystallographic analysis of other C5-substituted uracil derivatives, like 5-(hydroxymethyl)uracil and 5-carboxyuracil, offers significant insights into the structural characteristics that could be expected. nih.gov

Studies on these related compounds reveal that the substituent at the C5 position typically has a coplanar arrangement with respect to the pyrimidine ring. nih.gov The analysis also elucidates dominant hydrogen-bonding patterns, such as the common R2(2)(8) motifs, where two molecules form a dimeric structure through hydrogen bonds. nih.gov For 5-(diethylamino)uracil, X-ray crystallography would be expected to reveal the conformation of the diethylamino group relative to the uracil ring and detail the specific intermolecular hydrogen bonds formed via the N-H and C=O groups of the uracil core.

The table below presents example data that is typically obtained from an X-ray crystallographic study, using 5-(hydroxymethyl)uracil as an illustrative case. nih.gov

| Parameter | 5-(hydroxymethyl)uracil Example Data | Source |

| Chemical Formula | C₅H₆N₂O₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key Structural Features | Coplanar arrangement of the C5 substituent with the pyrimidine ring | nih.gov |

| Hydrogen Bonding | Formation of R2(2)(8) hydrogen-bond motifs involving N-H···O interactions | nih.gov |

Specialized Analytical Applications for Research Probes

The unique chemical structure of uracil derivatives can be exploited for specialized applications, most notably in the development of fluorescent probes. The electronic properties of the uracil ring system can be modulated by the introduction of specific functional groups, leading to compounds with useful photophysical characteristics.

Design and Application as Fluorescent Sensors

The uracil core itself possesses very weak fluorescence, limiting its use as an intrinsic probe. rsc.org However, chemical modification, particularly at the C5 position, can dramatically enhance its fluorescence characteristics. rsc.org The introduction of an electron-donating group, such as an amino group, can extend the π-conjugated system of the chromophore, leading to significant changes in absorption and emission spectra.

Research on related 5- and 6-substituted uracils has shown that the placement of a dimethylamino group at the C5-position induces a bathochromic (red) shift in the emission spectrum. beilstein-journals.org This effect is attributed to the electron-donating nature of the amino group influencing the electronic structure of the uracil ring. A similar effect would be anticipated for the diethylamino group in 5-(diethylamino)uracil, suggesting its potential as a fluorescent scaffold. By modifying the uracil core in this manner, researchers can design probes with desirable properties, such as large Stokes shifts and high quantum yields, making them suitable for detecting specific analytes or monitoring biological processes. rsc.org For example, a Schiff base derived from 5,6-diamino-1,3-dimethyluracil has been successfully employed as a "turn-off" fluorescent probe for the selective detection of metal ions like Ag⁺, Cu²⁺, and Fe³⁺. nih.gov

The following table summarizes key photophysical effects observed upon modification of the uracil ring, which informs the design of fluorescent probes.

| Modification | Observed Photophysical Effect | Potential Application | Source |

| Extension of chromophore at C5 position | Increased quantum yield and red-shifted emission | Fluorescent probe for genetic material | rsc.org |

| Dimethylamino group at C5 position | Bathochromic (red) shift in emission spectrum | Tuning of fluorescence properties | beilstein-journals.org |

| Creation of a Schiff base from a diamino-uracil | "Turn-off" fluorescence in the presence of specific metal ions | Selective and sensitive ion detection | nih.gov |

Future Perspectives in 5 Diethylamino Uracil Research

Development of Novel and Efficient Synthetic Routes for Complex Analogs

The synthesis of 5-substituted uracil (B121893) derivatives has been a subject of extensive research, driven by the diverse biological activities these compounds exhibit. nih.govnih.gov Historically, the synthesis of 5-aminouracils has been achieved through methods like the bromine atom substitution in 5-bromouracil (B15302). mdpi.com However, these methods can sometimes require harsh conditions or an excess of the aminating agent. mdpi.com Future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies to access a wider array of complex analogs of 5-(diethylamino)uracil.

Key areas for development include:

Catalytic Methods: Exploring novel transition-metal-catalyzed cross-coupling reactions could provide more efficient and selective routes to 5-amino- and 5-alkoxy-uracils. These methods may offer milder reaction conditions and broader substrate scope.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of complex uracil derivatives.

Multi-component Reactions: Designing one-pot, multi-component reactions, such as the Biginelli or Hantzsch reactions, can streamline the synthesis of highly functionalized uracil analogs from simple precursors, reducing the number of synthetic steps and purification procedures. conicet.gov.archemijournal.com

| Synthetic Strategy | Potential Advantages |

| Novel Catalytic Systems | Milder reaction conditions, higher selectivity, broader substrate scope. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. |

| Multi-component Reactions | Increased efficiency, reduced waste, rapid library generation. chemijournal.com |

Deeper Elucidation of Undefined Biochemical Mechanisms

While various biological activities have been reported for 5-substituted uracils, the precise biochemical mechanisms of action for many of these compounds, including 5-(diethylamino)uracil, remain to be fully elucidated. nih.gov Future research will need to employ a combination of classical and modern techniques to unravel these intricate molecular interactions.

For instance, 5-fluorouracil (B62378), a well-known uracil analog, exerts its anticancer effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA. nih.govresearchgate.net The biochemical fate and mechanism of 5-(diethylamino)uracil are less understood. It is crucial to investigate how the diethylamino substituent at the C5 position influences the molecule's interaction with biological targets.

Future research directions should include:

Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or nucleic acid sequences that interact with 5-(diethylamino)uracil.